molecular formula C9H9N3O5 B1629147 5-(acetylamino)-3-amino-2-nitrobenzoic acid CAS No. 54002-31-2

5-(acetylamino)-3-amino-2-nitrobenzoic acid

Cat. No.: B1629147
CAS No.: 54002-31-2
M. Wt: 239.18 g/mol
InChI Key: MUMKZTDIVDHANZ-UHFFFAOYSA-N
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Description

5-(acetylamino)-3-amino-2-nitrobenzoic acid is a chemical compound that belongs to the class of nitrobenzoic acids. It is characterized by the presence of an acetamido group, an amino group, and a nitro group attached to a benzoic acid core. This compound is known for its yellow crystalline appearance and its solubility in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(acetylamino)-3-amino-2-nitrobenzoic acid typically involves the nitration of 5-acetamido-2-aminobenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(acetylamino)-3-amino-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and amino derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The amino and acetamido groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like acyl chlorides and anhydrides are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(acetylamino)-3-amino-2-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of complex organic molecules and as a building block in dendritic chain reactions.

    Biology: The compound is employed in enzymic activation studies and the preparation of polymer-bound diazonium salts.

    Medicine: It is investigated for its potential as an insulin receptor tyrosine kinase activator.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(acetylamino)-3-amino-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-nitrobenzoic acid: This compound shares a similar structure but lacks the acetamido group.

    2-Nitro-5-aminobenzoic acid: Another structurally related compound with similar functional groups.

Uniqueness

5-(acetylamino)-3-amino-2-nitrobenzoic acid is unique due to the presence of the acetamido group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

5-acetamido-3-amino-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5/c1-4(13)11-5-2-6(9(14)15)8(12(16)17)7(10)3-5/h2-3H,10H2,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMKZTDIVDHANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)N)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628568
Record name 5-Acetamido-3-amino-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54002-31-2
Record name 5-(Acetylamino)-3-amino-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54002-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetamido-3-amino-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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